1-(3-Chlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-1-butanone
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Overview
Description
1-(3-Chlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-1-butanone is a synthetic organic compound characterized by the presence of a chlorophenyl group, multiple fluorine atoms, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-1-butanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzaldehyde with trifluoroacetone in the presence of a base, followed by the addition of a fluorinating agent to introduce the trifluoromethyl groups. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs catalysts and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
1-(3-Chlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-1-butanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-1-butanone involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-2-butanone
- 1-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-1-butanone
- 1-(3-Bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-1-butanone
Uniqueness
1-(3-Chlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-1-butanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of a chlorophenyl group with multiple trifluoromethyl groups and a hydroxy group makes it particularly versatile in various chemical reactions and applications .
Properties
CAS No. |
34844-15-0 |
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Molecular Formula |
C11H7ClF6O2 |
Molecular Weight |
320.61 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C11H7ClF6O2/c12-7-3-1-2-6(4-7)8(19)5-9(20,10(13,14)15)11(16,17)18/h1-4,20H,5H2 |
InChI Key |
ZGHGKWHKDIVTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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